![molecular formula C11H8F3NO B160611 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline CAS No. 1701-20-8](/img/structure/B160611.png)
4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline
Overview
Description
“4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline” is a chemical compound with the molecular formula C11H8F3NO . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline involves an intramolecular cyclization of ethyl 2-cyano-4,4,4-trifluoro-3 (arylamino)but-2-enoate derivatives . This process is carried out under reflux conditions in nitrobenzene, yielding a new series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H8F3NO/c1-6-2-3-8-7(4-6)9(16)5-10(15-8)11(12,13)14/h2-5H,1H3,(H,15,16) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 227.19 . It is a solid at room temperature and should be stored in a dry environment .Scientific Research Applications
Pharmaceutical Applications
The trifluoromethyl group, which is present in this compound, is found in many FDA-approved drugs . This group exhibits numerous pharmacological activities, making it a valuable component in drug development . The compound could potentially be used in the synthesis of new drugs.
Organic Fluorine Chemistry
The compound plays a significant role in organo-fluorine chemistry . The incorporation of fluorine in organic molecules can lead to unique behaviors, leading to applications in various fields such as medicine, electronics, agrochemicals, and catalysis .
Synthesis of Trifluoromethylated Heterocycles
The compound can be used in the synthesis of trifluoromethylated heterocycles . These derivatives have gained attention due to their physical and pharmaceutical properties and their usage in industry, medicine, and agriculture .
Microtubule-Targeted Agents (MTAs)
A series of 2-(trifluoromethyl)quinolin-4-amine derivatives, which can be synthesized from this compound, have been evaluated as microtubule-targeted agents (MTAs) . These agents have shown cytotoxic activity against various cell lines .
Insecticide Development
The compound can be used in the development of novel insecticides . For example, it has been used in the synthesis of flometoquin, a novel quinoline insecticide .
Synthesis of Biologically Active Organofluorine Compounds
The compound can be used in the synthesis of biologically active organofluorine compounds . These compounds are very effective in biological substances and provide a route for different molecular elaboration .
Safety and Hazards
The compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary targets of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline, also known as 6-methyl-2-(trifluoromethyl)quinolin-4-ol, are currently unknown
Mode of Action
Biochemical Pathways
Result of Action
properties
IUPAC Name |
6-methyl-2-(trifluoromethyl)-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c1-6-2-3-8-7(4-6)9(16)5-10(15-8)11(12,13)14/h2-5H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVMZLUVACVTDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=CC2=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50937736 | |
Record name | 6-Methyl-2-(trifluoromethyl)quinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50937736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26730934 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline | |
CAS RN |
1701-20-8 | |
Record name | 6-Methyl-2-(trifluoromethyl)-4-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1701-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-2-(trifluoromethyl)quinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50937736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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